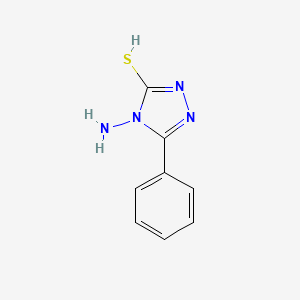

4-amino-5-phenyl-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-5-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H8N4S It is known for its unique structure, which includes a triazole ring fused with a thiol group and an amino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-phenyl-1,2,4-triazole-3-thiol typically involves the reaction of potassium salt dithiocarbazinate with hydrazine hydrate in water. The reaction mixture is refluxed for several hours, during which the color changes to green, and hydrogen sulfide is evolved, resulting in a homogeneous solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure higher yields and purity.

化学反応の分析

Substitution Reactions

The amino and thiol groups participate in nucleophilic substitution reactions, enabling derivatization for enhanced biological or material properties.

Schiff Base Formation

Reaction with aromatic aldehydes under acidic conditions yields Schiff bases. For example:

-

Conditions : Reflux in absolute ethanol with glacial acetic acid (4–6 hours) .

-

Products :

Compound Aldehyde Used Yield (%) Melting Point (°C) 4a 4-Bromo-1-naphthaldehyde 71.15 173–175 4c 4-Methoxy-1-naphthaldehyde 72.77 227–229

These Schiff bases (e.g., 4a , 4c ) exhibit characteristic IR peaks at 1616 cm⁻¹ (C=N stretch) and 2740 cm⁻¹ (S-H stretch) .

Oxidation Reactions

The thiol group (-SH) undergoes oxidation to form disulfides or sulfonic acids under controlled conditions.

-

Disulfide Formation :

Cyclization Reactions

Cyclization reactions expand the heterocyclic framework, often enhancing biological activity.

Thiazolidinone Formation

Schiff bases cyclize with thioglycolic acid to form thiazolidinone derivatives:

-

Example : Cyclization of 4a yields a thiazolidinone with antimicrobial activity (IC₅₀: 8.2 µg/mL against Candida albicans) .

Triazole-Fused Systems

Reaction with formaldehyde and morpholine generates iminium ion derivatives:

-

Key Data :

Functional Group Interconversion

The amino group can be acylated or alkylated:

科学的研究の応用

Chemical Properties and Mechanisms

Chemical Structure : The molecular formula of APTT is C8H8N4S, with a molecular weight of 192.25 g/mol. It possesses a thiol group that can form covalent bonds with metal ions, enhancing its reactivity and biological activity.

Mechanism of Action : APTT interacts with various molecular targets through its functional groups. The thiol group allows for the formation of complexes with metal ions, while the amino and phenyl groups participate in hydrogen bonding and π-π interactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects .

Coordination Chemistry

APTT is utilized as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit altered electronic properties and catalytic activities, making APTT a valuable compound in synthetic chemistry.

APTT derivatives have shown promising antimicrobial and anticancer properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains and fungi. For instance, a recent study reported that several synthesized APTT derivatives demonstrated effective antibacterial activity using the agar-well diffusion method .

| Compound | Activity | Target Organism |

|---|---|---|

| APTT Derivative 1 | Antibacterial | E. coli |

| APTT Derivative 2 | Antifungal | Candida albicans |

| APTT Derivative 3 | Anticancer | MCF-7 Breast Cancer Cells |

Corrosion Inhibition

In industrial applications, APTT serves as a corrosion inhibitor for metals such as nickel-aluminum bronze alloys. Its mechanism involves forming a protective film on the metal surface, thereby reducing the rate of corrosion by hindering the interaction between the metal and corrosive agents.

Inhibition Efficiency : Studies have shown that the inhibition efficiency of APTT increases with concentration, achieving efficiencies exceeding 90% at concentrations as low as 80×10−5M.

Case Study 1: Antimicrobial Activity

A study conducted by Gümrükçüoğlu et al. synthesized various APTT derivatives and evaluated their antimicrobial activities against bacteria and yeast-like fungi. The results indicated that specific derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential for developing new antimicrobial agents .

Case Study 2: Corrosion Inhibition

Research on the use of APTT as a corrosion inhibitor demonstrated its effectiveness in protecting nickel-aluminum bronze alloys in saline environments. The study involved electrochemical measurements that confirmed the formation of a protective layer on the metal surface when treated with APTT .

作用機序

The mechanism of action of 4-amino-5-phenyl-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with metal ions, while the amino group can participate in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to inhibit enzyme activity, form coordination complexes, and act as a corrosion inhibitor by adsorbing onto metal surfaces and preventing oxidation .

類似化合物との比較

Similar Compounds

4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol: Similar structure with a pyridyl group instead of a phenyl group.

5-(4-pyridyl)-1,2,4-triazole-3-thiol: Lacks the amino group but has a similar triazole-thiol structure.

4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol: Contains a cyclohexyl group instead of a phenyl group.

Uniqueness

4-amino-5-phenyl-1,2,4-triazole-3-thiol is unique due to its combination of an amino group, a phenyl group, and a thiol group attached to the triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and form diverse coordination complexes, making it valuable in various scientific and industrial applications.

特性

IUPAC Name |

4-amino-5-phenyl-1,2,4-triazole-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNHZPGPLNUEPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。